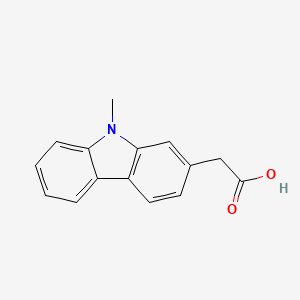

(9-Methyl-9H-carbazol-2-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(9-Methyl-9H-carbazol-2-yl)-acetic acid” belongs to the class of carbazole derivatives. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring .

Synthesis Analysis

While specific synthesis methods for “(9-Methyl-9H-carbazol-2-yl)-acetic acid” were not found, carbazole derivatives are often synthesized through various methods such as electrophilic substitution, metal-catalyzed coupling reactions, and cyclization reactions .Molecular Structure Analysis

The molecular structure of carbazole derivatives generally consists of a tricyclic core with various substituents attached to the carbazole ring system .Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can vary widely depending on their structure. They often exhibit high thermal stability and unique photophysical properties .Scientific Research Applications

- Charge Transfer Materials : Carbazole derivatives, including (9-Methyl-9H-carbazol-2-yl)-acetic acid, play a vital role in organic electronics. Their electron-donating properties make them suitable for charge transfer applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices .

- Nonlinear Optical (NLO) Performance : Carbazole-based compounds are promising candidates for nonlinear optical materials. Their ability to exhibit second harmonic generation (SHG) and other nonlinear effects makes them valuable for photonic devices .

- Anti-Inflammatory Agents : Carbazole derivatives have shown anti-inflammatory activity. Researchers explore their potential as novel anti-inflammatory drugs .

- Anticancer Agents : Carbazoles exhibit cytotoxic effects against cancer cells. By modifying the structure, scientists aim to develop potent anticancer agents .

- Polymerization Catalysts : Carbazole-based compounds can serve as catalysts in polymerization reactions. They contribute to the synthesis of functional polymers .

- Conjugated Polymers : Incorporating carbazole units into conjugated polymers enhances their electronic properties, making them useful in organic electronics .

- Photocatalysis : Carbazole derivatives can act as photocatalysts for environmental remediation. Their ability to generate reactive oxygen species upon light exposure aids in pollutant degradation .

- Fluorescent Probes : Carbazole-containing compounds can serve as fluorescent probes. Researchers utilize their fluorescence properties for sensing applications .

- Building Blocks : (9-Methyl-9H-carbazol-2-yl)-acetic acid serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules .

Organic Electronics and Optoelectronics

Medicinal Chemistry and Drug Development

Materials Science and Polymers

Environmental Chemistry

Analytical Chemistry

Synthetic Chemistry

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(9-methylcarbazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMOWQJUBCIBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Methyl-9H-carbazol-2-yl)-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)

![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)